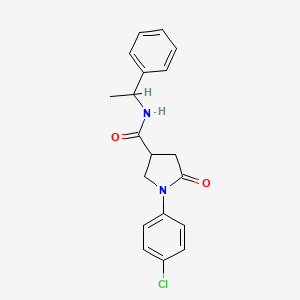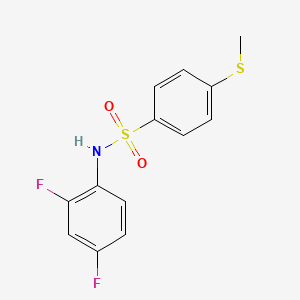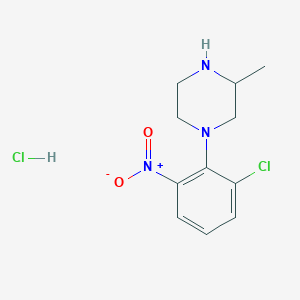
N-butyl-5-(2-naphthyloxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2-naphthyloxy)-1-pentanamine, also known as BINA, is a novel compound that has gained significant attention in the field of neuroscience. BINA is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in regulating gene expression and protein synthesis. The inhibition of histone deacetylase by BINA has been shown to have a positive impact on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
Mécanisme D'action
N-butyl-5-(2-naphthyloxy)-1-pentanamine works by inhibiting the activity of histone deacetylase, which leads to an increase in the expression of genes involved in learning and memory. Histone deacetylase plays a key role in regulating the chromatin structure of DNA, which in turn affects gene expression. By inhibiting histone deacetylase, N-butyl-5-(2-naphthyloxy)-1-pentanamine promotes the expression of genes that are involved in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been shown to have several biochemical and physiological effects, including an increase in the expression of genes involved in synaptic plasticity, an increase in the number of dendritic spines, and an increase in the levels of certain neurotransmitters such as acetylcholine. These effects are thought to underlie the positive impact of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its selectivity for histone deacetylase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of histone deacetylase in learning and memory. However, one limitation of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-butyl-5-(2-naphthyloxy)-1-pentanamine. One area of interest is the potential use of N-butyl-5-(2-naphthyloxy)-1-pentanamine in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Further studies are needed to investigate the efficacy of N-butyl-5-(2-naphthyloxy)-1-pentanamine in animal models of these conditions. Another area of interest is the development of more potent and selective inhibitors of histone deacetylase, which may have even greater therapeutic potential than N-butyl-5-(2-naphthyloxy)-1-pentanamine. Finally, there is a need for further studies to investigate the long-term effects of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory, as well as its safety and tolerability in humans.
Méthodes De Synthèse
The synthesis of N-butyl-5-(2-naphthyloxy)-1-pentanamine involves a multi-step process that begins with the reaction of 2-naphthol and n-butylamine to form the corresponding amine. The amine is then reacted with 1-pentanone to produce the final product, N-butyl-5-(2-naphthyloxy)-1-pentanamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been extensively studied in animal models to investigate its potential as a therapeutic agent for cognitive disorders. Studies have shown that N-butyl-5-(2-naphthyloxy)-1-pentanamine improves memory and learning in mice, suggesting that it may be effective in treating conditions such as Alzheimer's disease and dementia. N-butyl-5-(2-naphthyloxy)-1-pentanamine has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)



![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)